3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone
Overview
Description
3-(4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone is an aromatic ketone.
Scientific Research Applications
Asymmetric Synthesis and Enantioselectivity
- The use of microbial reductases for asymmetric synthesis of chiral intermediates, like 3-chloro-1-phenyl-1-propanol, demonstrates the importance of enantioselective processes in producing pharmaceuticals. This highlights a potential application of similar compounds in drug synthesis, where stereochemistry is crucial for efficacy (Choi et al., 2010).
Photophysical Properties and Material Science
- Studies on the synthesis and photophysical properties of fluorinated anilines and their derivatives show the significance of these compounds in developing novel materials with specific light-absorbing or emitting characteristics. This research can guide the use of "3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone" in optoelectronic applications (Kopchuk et al., 2020).
Radiopharmaceuticals and Imaging
- The development of novel PET tracer surrogates for chemical warfare agents showcases the application of fluorinated and nitro-substituted compounds in medical imaging and toxicology studies. This suggests potential research avenues for "this compound" in creating imaging agents or studying biochemical pathways (Hayes et al., 2018).
Molecular Synthesis and Chemical Reactions
- Research on the synthesis of compounds via Mannich reactions and their potential as cytotoxic agents points to the application of "this compound" in developing new pharmaceuticals or studying biological interactions (Mete et al., 2007).
Crystallography and Structural Analysis
- X-ray diffraction studies of polysubstituted derivatives of cyclohexanone provide insights into the structural properties of complex organic molecules. Such research could inform the characterization of "this compound" and its interactions in solid state, contributing to material science and drug design (Manolov & Maichle-Mössmer, 2013).
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(3-nitrophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXQSORQCYRTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350039-84-8 | |
Record name | 3-(4-FLUOROANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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